molecular formula C27H33NO6 B1246237 Penigequinolone A CAS No. 180045-91-4

Penigequinolone A

Cat. No. B1246237
CAS RN: 180045-91-4
M. Wt: 467.6 g/mol
InChI Key: CVWJKBJRSZXDIW-WIAMJCSFSA-N
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Description

Penigequinolone A is an alkaloid isolated from Penicillium . It is lethal to P. penetrans (LD 50 = 100 mg/L) but has no effect on C. elegans at concentrations up to 1000 mg/L . Penigequinolone A also accelerates the root growth of rice seedlings in a dose-dependent manner .


Molecular Structure Analysis

Penigequinolone A has a molecular formula of C27H33NO6 and a molecular weight of 467.6 . It contains a total of 70 bonds, including 37 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Penigequinolone A has a predicted boiling point of 652.8±55.0 °C and a predicted density of 1.27±0.1 g/cm3 . It is soluble in DMSO .

Scientific Research Applications

Nematicidal Activity

Penigequinolone A has been identified as a potent nematicide, lethal to the nematode P. penetrans with an LD50 of 100 mg/L. This indicates its potential use in controlling nematode populations that are harmful to crops .

Agricultural Enhancement

Research suggests that Penigequinolone A can accelerate the root growth of rice seedlings in a dose-dependent manner. This application could be revolutionary for agricultural practices, particularly in enhancing crop yields .

Antimicrobial Properties

Quinolines and quinolones, the chemical family to which Penigequinolone A belongs, have shown a broad spectrum of biological activities. They are known for their antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic properties, which could be harnessed in developing new antimicrobial agents .

Anti-Virulence Therapy

Penigequinolone A could play a role in anti-virulence therapy, a novel therapeutic strategy that targets pathogens’ virulence machinery instead of microbial viability. This approach could be crucial in managing drug-resistant infections .

Enzymatic Studies

The biosynthetic pathways of Penigequinolone A involve unique enzymatic mechanisms. Studying these pathways can provide insights into enzyme functions and the development of enzyme inhibitors for various applications .

Drug Development Scaffold

The structural diversity of quinoline and quinolone derivatives, including Penigequinolone A, provides a scaffold for drug development. Their high and selective activity through different mechanisms of action, coupled with low toxicity on human cells, makes them ideal candidates for creating new pharmaceuticals .

Infectious Disease Research

Given its potential antimicrobial properties, Penigequinolone A could be significant in infectious disease research, particularly in understanding the mechanisms of infection and developing targeted treatments .

Neutrophil Biology

Penigequinolone A’s impact on neutrophil biology could be explored further. Neutrophils play a crucial role in the immune response, and understanding how compounds like Penigequinolone A affect their function could lead to advances in immunology and inflammation research .

properties

IUPAC Name

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJKBJRSZXDIW-WIAMJCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017599
Record name Penigequinolone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penigequinolone A

CAS RN

180045-91-4
Record name Penigequinolone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Penigequinolone A and what are its known biological activities?

A1: Penigequinolone A is a naturally occurring alkaloid primarily isolated from various Penicillium fungal species, including Penicillium thymicola [] and Penicillium cf. simplicissimum []. It exhibits potent insecticidal activity and has been investigated for its potential use as a biopesticide [, ]. Additionally, Penigequinolone A demonstrates inhibitory effects on pollen growth [].

Q2: How does the biosynthesis of Penigequinolone A involve an unusual prenylation mechanism?

A2: The biosynthesis of Penigequinolone A involves a unique iterative prenylation process catalyzed by two aromatic prenyltransferases, PenI and PenG []. Initially, PenI catalyzes the Friedel-Crafts alkylation of a quinolone precursor with dimethylallyl diphosphate. This results in the attachment of a five-carbon dimethylallyl group to the quinolone core. Subsequently, a flavin-dependent monooxygenase dehydrogenates the side chain, forming an aryl diene intermediate. PenG then catalyzes a second alkylation of this diene with another molecule of dimethylallyl diphosphate, ultimately leading to the formation of a 10-carbon prenyl group on the quinolone scaffold []. This unusual iterative prenylation mechanism highlights the complexity of natural product biosynthesis and the diverse catalytic capabilities of enzymes involved in these pathways.

Q3: Could you elaborate on the structural characteristics of Penigequinolone A?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Penigequinolone A, they do emphasize its unique structural features. The molecule is characterized by a quinolone core scaffold decorated with a highly modified 10-carbon prenyl group []. The exact arrangement and modifications within this prenyl group contribute to the specific biological activity of Penigequinolone A.

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